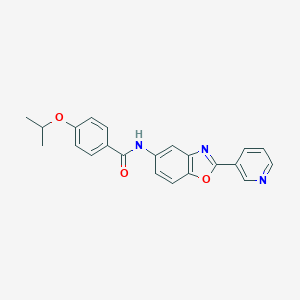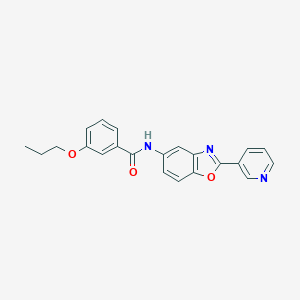
4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol, also known as DDAO, is a chemical compound that has gained attention in the scientific community due to its unique properties. DDAO is a fluorescent dye that is commonly used in biological research to label proteins, lipids, and nucleic acids.
Wirkmechanismus
4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol is a fluorescent dye that absorbs light in the ultraviolet and blue range and emits light in the green range. The mechanism of action of 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol involves the formation of an excited state when it absorbs light. The excited state then emits light at a longer wavelength, which can be detected by fluorescence microscopy or other imaging techniques.
Biochemical and Physiological Effects:
4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol is generally considered to be non-toxic and does not have any significant biochemical or physiological effects on cells or organisms. However, it is important to note that the concentration and duration of exposure to 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol can affect the viability and function of cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol is its high fluorescence intensity, which allows for sensitive detection of labeled molecules. 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol is also compatible with a wide range of biological samples and imaging techniques. However, 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol has some limitations, including its sensitivity to pH and the potential for photobleaching, which can limit its usefulness for long-term imaging experiments.
Zukünftige Richtungen
There are several future directions for research involving 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol. One area of interest is the development of new methods for synthesizing 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol that are more efficient and cost-effective. Another area of interest is the development of new applications for 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol in biological research, such as the labeling of specific cell types or the investigation of protein-protein interactions. Additionally, there is a need for further research to optimize the conditions for using 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol in long-term imaging experiments and to minimize the potential for photobleaching.
Conclusion:
In conclusion, 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol is a fluorescent dye that has become an important tool in biological research due to its unique properties. It is widely used to label proteins, lipids, and nucleic acids in a variety of imaging techniques. While 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol has some limitations, its high fluorescence intensity and compatibility with a wide range of biological samples make it a valuable tool for studying cellular processes. Further research is needed to optimize the conditions for using 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol in long-term imaging experiments and to develop new applications for this versatile dye.
Synthesemethoden
4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol can be synthesized by several methods, including the reaction of 4-chloro-1,1-diphenylbut-2-yn-1-ol with dipropylamine in the presence of a base. The reaction produces 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol as a yellow solid with a high yield of up to 90%. Other methods of synthesis include the reaction of 4-bromo-1,1-diphenylbut-2-yn-1-ol with dipropylamine and the reaction of 4-iodo-1,1-diphenylbut-2-yn-1-ol with dipropylamine.
Wissenschaftliche Forschungsanwendungen
4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol is widely used in biological research as a fluorescent dye to label proteins, lipids, and nucleic acids. It is commonly used in fluorescence microscopy, flow cytometry, and other imaging techniques to visualize cellular processes. 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol has also been used to study the localization and dynamics of proteins in living cells and to investigate the interactions between proteins and lipids.
Eigenschaften
Molekularformel |
C22H27NO |
|---|---|
Molekulargewicht |
321.5 g/mol |
IUPAC-Name |
4-(dipropylamino)-1,1-diphenylbut-2-yn-1-ol |
InChI |
InChI=1S/C22H27NO/c1-3-17-23(18-4-2)19-11-16-22(24,20-12-7-5-8-13-20)21-14-9-6-10-15-21/h5-10,12-15,24H,3-4,17-19H2,1-2H3 |
InChI-Schlüssel |
WHISERJJBCPWIR-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Kanonische SMILES |
CCCN(CCC)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide](/img/structure/B245064.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B245067.png)


![4-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B245073.png)
![N-[4-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B245074.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B245076.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B245077.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B245078.png)


![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B245084.png)
![N-[4-(butyrylamino)phenyl]-3-methoxybenzamide](/img/structure/B245086.png)
![N-{3-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B245087.png)